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Abstract
AM-1488 is a novel tricyclic sulfonamide that has been identified as a potent, non-selective

positive allosteric modulator (PAM) of mammalian glycine receptors (GlyRs).[1][2] In addition to

its PAM activity, AM-1488 also functions as a direct agonist, showing a preference for the α1

GlyR subtype.[1][2] This technical guide provides a comprehensive overview of the ion channel

selectivity profile of AM-1488, with a focus on its well-characterized effects on GlyRs. The

document includes quantitative data from electrophysiological studies, detailed experimental

protocols, and visualizations of the experimental workflow and the compound's mechanism of

action at the GlyR. While studies report good selectivity over other ion channels and receptors,

specific quantitative data for off-target interactions are not extensively available in the public

domain.[1]

Quantitative Selectivity Profile
The primary mechanism of action of AM-1488 is the positive allosteric modulation of glycine

receptors. It enhances the function of all mammalian GlyR subtypes with similar potency.

Table 1: Positive Allosteric Modulation of Glycine
Receptors by AM-1488
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Receptor
Subtype

EC50 (µM)

Maximal
Potentiation
(% of Glycine
Response)

Species Cell Line

α1 0.49 ± 0.08 1080 ± 220 Human HEK293

α2 0.58 ± 0.09 730 ± 110 Human HEK293

α3 0.61 ± 0.11 1140 ± 200 Human HEK293

α1β 0.52 ± 0.07 1050 ± 190 Human HEK293

α2β 0.55 ± 0.09 800 ± 130 Human HEK293

α3β 0.65 ± 0.12 1100 ± 180 Human HEK293

Data sourced from Lara et al., 2025.

Table 2: Direct Agonist Activity of AM-1488 at Glycine
Receptors

Receptor
Subtype

Maximal
Activation (%
of Glycine
Max)

EC50 (µM) Species Cell Line

α1 25.3 ± 3.5 18.2 ± 3.1 Human HEK293

α2 10.1 ± 2.1 > 50 Human HEK293

α3 12.5 ± 2.5 > 50 Human HEK293

Data sourced from Lara et al., 2025.

Off-Target Selectivity
AM-1488 has been reported to possess good selectivity over other related ion channels and

receptors. One study noted its selectivity over other cys-loop receptors, G-protein coupled

receptors (GPCRs), and the human ether-a-go-go-related gene (hERG) K+ channels.[1]
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However, specific quantitative data from broad panel screens are not readily available in the

cited literature.

Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for

characterizing the effects of AM-1488 on glycine receptors.

Cell Culture and Transfection
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL

streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

Transfection: For electrophysiological recordings, HEK293 cells are transiently transfected

with plasmids encoding the desired human GlyR subunits (α1, α2, α3, and β) using a

suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP)

is often co-transfected to identify successfully transfected cells. Recordings are typically

performed 24-48 hours post-transfection.

Electrophysiology
Technique: Whole-cell patch-clamp electrophysiology.

Recording Equipment: A patch-clamp amplifier, a digitizer, and data acquisition software are

used. Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ

when filled with the internal solution.

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10

glucose, with the pH adjusted to 7.4 with NaOH.

Internal Solution (in mM): 120 CsCl, 10 NaCl, 2 MgCl2, 10 HEPES, 10 EGTA, and 2 ATP-

Mg, with the pH adjusted to 7.2 with CsOH.
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Recording Procedure:

Transfected HEK293 cells are identified by fluorescence microscopy.

Whole-cell configuration is established, and cells are voltage-clamped at a holding

potential of -60 mV.

Glycine and AM-1488 are applied to the cells using a rapid solution exchange system.

For PAM activity: A low concentration of glycine (EC5-EC10) is co-applied with varying

concentrations of AM-1488 to determine the potentiation and calculate the EC50.

For agonist activity: AM-1488 is applied in the absence of glycine to measure any direct

activation of the GlyR channel.

Visualizations
Experimental Workflow for Ion Channel Selectivity
Profiling
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Caption: Workflow for assessing AM-1488's activity on glycine receptors.
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Caption: Allosteric modulation of the glycine receptor by AM-1488.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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